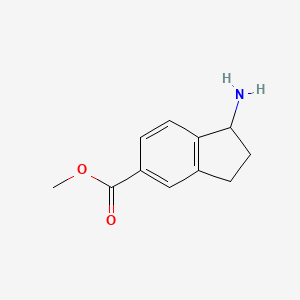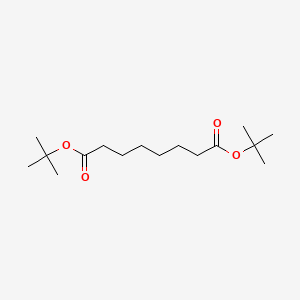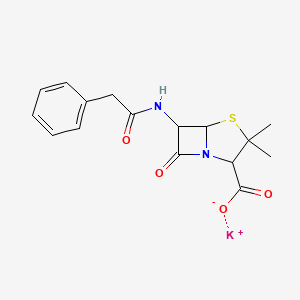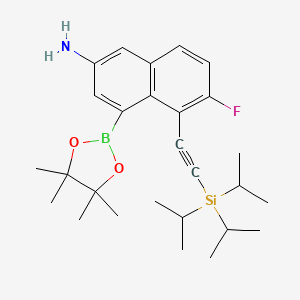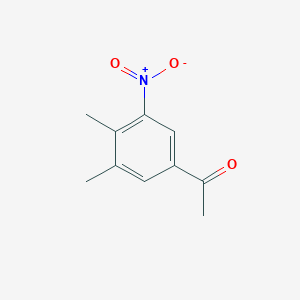
3',4'-Dimethyl-5'-nitroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-Dimethyl-5’-nitroacetophenone is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetophenone, characterized by the presence of two methyl groups and a nitro group on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dimethyl-5’-nitroacetophenone typically involves nitration of 3’,4’-dimethylacetophenone. The nitration reaction is carried out using a mixture of concentrated nitric acid and acetic anhydride . The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
In an industrial setting, the production of 3’,4’-Dimethyl-5’-nitroacetophenone can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-Dimethyl-5’-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 3’,4’-Dimethyl-5’-aminoacetophenone.
Substitution: Halogenated or sulfonated derivatives of 3’,4’-Dimethyl-5’-nitroacetophenone.
Oxidation: 3’,4’-Dimethyl-5’-carboxyacetophenone.
Applications De Recherche Scientifique
3’,4’-Dimethyl-5’-nitroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds. Its derivatives are employed in multicomponent reactions to create complex molecular structures.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3’,4’-Dimethyl-5’-nitroacetophenone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methyl groups can influence the compound’s reactivity and stability by donating electron density to the aromatic ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’,4’-Dimethylacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3’,4’-Dinitroacetophenone: Contains two nitro groups, increasing its reactivity and potential for further chemical modifications.
4’-Methyl-3’-nitroacetophenone: Has only one methyl group, resulting in different steric and electronic effects.
Uniqueness
3’,4’-Dimethyl-5’-nitroacetophenone is unique due to the presence of both methyl and nitro groups on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
1-(3,4-dimethyl-5-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6-4-9(8(3)12)5-10(7(6)2)11(13)14/h4-5H,1-3H3 |
Clé InChI |
XMIABQVNNUUBRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C)[N+](=O)[O-])C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510244.png)
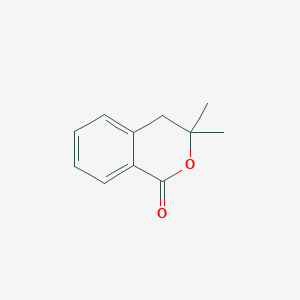
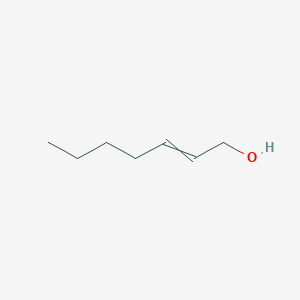
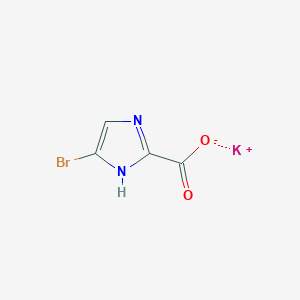
![3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid](/img/structure/B12510273.png)

![methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enoate](/img/structure/B12510285.png)
![Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12510286.png)
![9H-fluoren-9-ylmethyl N-[1-oxo-4-(triphenylmethylcarbamoyl)butan-2-yl]carbamate](/img/structure/B12510293.png)
